2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Overview
Description
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a compound that belongs to the class of pyrroloisoindole derivatives. This compound is characterized by a central pyromellitic diimide core substituted with benzyl groups at the 2 and 6 positions.
Preparation Methods
The synthesis of 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the thionation of N,N’-dibenzylpyromellitic diimide using Lawesson’s reagent. The reaction conditions include heating the reactants in an appropriate solvent, such as toluene, under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can be compared with other similar compounds, such as:
2,6-Diphenylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: This compound has phenyl groups instead of benzyl groups, leading to differences in its chemical reactivity and applications.
2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: The presence of hydroxy groups introduces additional hydrogen bonding interactions, affecting its physical and chemical properties.
Properties
IUPAC Name |
2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-21-17-11-19-20(24(30)26(23(19)29)14-16-9-5-2-6-10-16)12-18(17)22(28)25(21)13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZGXQYAIZNBNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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